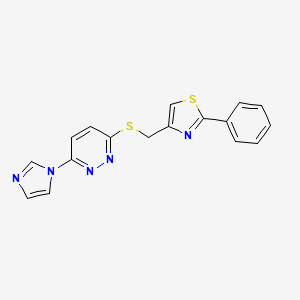

4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole

Description

Properties

IUPAC Name |

4-[(6-imidazol-1-ylpyridazin-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5S2/c1-2-4-13(5-3-1)17-19-14(11-24-17)10-23-16-7-6-15(20-21-16)22-9-8-18-12-22/h1-9,11-12H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAGPCPAENXANX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal with ammonia and formaldehyde.

Synthesis of the Pyridazine Ring: The pyridazine ring is often formed by the reaction of hydrazine with a diketone.

Thiazole Ring Formation: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.

Coupling Reactions: The final compound is obtained by coupling the imidazole, pyridazine, and thiazole intermediates through various condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole involves its interaction with various molecular targets:

Molecular Targets: DNA, proteins, and enzymes.

Pathways Involved: The compound can intercalate into DNA, inhibiting replication and transcription. It can also bind to proteins, altering their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocycles documented in the literature:

Electronic and Physicochemical Properties

- Electron-Withdrawing/Donating Effects: The phenyl group on the thiazole (target compound) is analogous to para-substituted aryl groups in ’s 9a–9e (e.g., 4-fluorophenyl in 9b, 4-bromophenyl in 9c). These substituents modulate electron density, affecting reactivity and binding .

Molecular Weight and Lipophilicity :

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Table 2: Substituent Effects on Bioactivity ()

| Compound | Substituent | IC50 (α-Glucosidase) | Docking Score |

|---|---|---|---|

| 9a | Phenyl | 12.3 µM | -8.2 kcal/mol |

| 9b | 4-Fluorophenyl | 9.8 µM | -9.1 kcal/mol |

| 9c | 4-Bromophenyl | 7.5 µM | -9.5 kcal/mol |

Biological Activity

4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole is a complex heterocyclic compound notable for its diverse biological activities. Its unique structure, incorporating imidazole, pyridazine, and thiazole moieties, suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Structural Characteristics

The compound has the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄S₂

- Molecular Weight : Approximately 366.5 g/mol

The structure includes:

- An imidazole ring , known for its role in biological systems.

- A pyridazine moiety , contributing to its pharmacological properties.

- A thiazole unit , which enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of imidazole and pyridazine have been reported to inhibit various bacterial strains, including drug-resistant ones.

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| 4-(1H-imidazol-1-yl)-2-thiazole | Moderate | 10 | Staphylococcus aureus |

| This compound | Strong | 1–4 | Multi-drug resistant bacteria |

In a study evaluating the antibacterial activity of imidazole derivatives, it was found that more than half of the synthesized compounds showed moderate to strong activity against Gram-positive and Gram-negative bacteria, with some exhibiting high selectivity against resistant strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. The presence of the phenyl group in the thiazole structure is often linked to enhanced cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(1H-imidazol-1-yl)-2-thiazole | A431 (epidermoid carcinoma) | <10 | DNA interaction |

| This compound | Jurkat (T-cell leukemia) | <20 | Apoptosis induction |

Studies have shown that compounds similar to this compound interact with cellular pathways involved in apoptosis, making them promising candidates for cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymatic Activity : Compounds containing imidazole rings are known to inhibit enzymes critical for bacterial survival and proliferation.

- DNA Binding : The thiazole moiety may facilitate binding to DNA, disrupting replication and transcription processes in cancer cells.

- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in tumor cells through mitochondrial pathways.

Case Studies

A series of studies have evaluated the efficacy of thiazole-containing compounds:

Case Study 1: Antibacterial Efficacy

In a recent study, a derivative of the compound was tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a Minimum Inhibitory Concentration (MIC) as low as 1 µg/mL, demonstrating significant potential as an antibacterial agent .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines, revealing that several compounds exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating superior potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole, and how can yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, analogous imidazole-thiazole derivatives are synthesized via reactions between bromoacetyl intermediates and formamide, achieving yields between 43–67% . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency .

- Catalysts : Triethylamine or acid/base catalysts improve nucleophilic substitution rates .

- Temperature control : Reflux conditions (60–65°C) are critical for intermediate formation .

- Yield improvement : Purification via column chromatography or recrystallization increases purity, while adjusting stoichiometric ratios of reagents (e.g., formamide) can reduce by-products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=N stretch in imidazole at ~1610–1658 cm⁻¹, S–C stretch in thiazole at ~680–720 cm⁻¹) .

- HPLC : Normal-phase HPLC with retention times (e.g., tR = 5.85–30.19 min) helps assess purity and separation efficiency .

- Melting point analysis : Validates crystallinity (e.g., 126–222°C for analogous compounds) .

Advanced Research Questions

Q. How can structural ambiguities or contradictory spectral data be resolved during characterization?

- Methodological Answer :

- X-ray crystallography : Determines exact molecular geometry and confirms bond lengths/angles (e.g., dihedral angles between pyridazine and thiazole rings ).

- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR resolves regiochemical ambiguities (e.g., distinguishing imidazole C–H protons from thiazole protons) .

- Cross-validation : Compare experimental data with computational simulations (DFT calculations) to validate electronic transitions or vibrational modes .

Q. What experimental designs are suitable for evaluating this compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for indoleamine 2,3-dioxygenase, analogous to imidazole-based inhibitors ).

- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, as demonstrated for thiazolidinone derivatives .

- Competitive inhibition assays : Use recombinant enzymes and varying substrate concentrations to determine inhibition mechanisms .

Q. How can reaction intermediates and by-products be minimized during multi-step synthesis?

- Methodological Answer :

- In-situ monitoring : Use TLC or HPLC to track reaction progress and optimize quenching times .

- Protecting groups : Protect reactive sites (e.g., imidazole NH) during thioether formation to prevent side reactions .

- Microwave-assisted synthesis : Reduces reaction times and improves selectivity for thiazole-imidazole coupling .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., phenyl vs. fluorophenyl groups) to correlate structural features with activity trends .

- Meta-analysis : Compare data across peer-reviewed studies (e.g., PubMed, Scopus) to identify consensus mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.